molecular formula C10H12O4 B14134054 1-Butanone, 1-(2,3,4-trihydroxyphenyl)- CAS No. 2437-61-8

1-Butanone, 1-(2,3,4-trihydroxyphenyl)-

Cat. No.: B14134054
CAS No.: 2437-61-8
M. Wt: 196.20 g/mol
InChI Key: FJTVDEATKNGOFK-UHFFFAOYSA-N
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Description

1-(2,3,4-Trihydroxyphenyl)butan-1-one is an organic compound with the molecular formula C10H12O4 and a molecular weight of 196.2 g/mol This compound is characterized by the presence of three hydroxyl groups attached to a phenyl ring and a butanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3,4-trihydroxyphenyl)butan-1-one typically involves the condensation of a suitable phenolic compound with a butanone derivative under controlled conditions. One common method involves the use of 2,3,4-trihydroxybenzaldehyde and butanone in the presence of a base catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of 1-(2,3,4-trihydroxyphenyl)butan-1-one may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and distillation .

Chemical Reactions Analysis

Types of Reactions: 1-(2,3,4-Trihydroxyphenyl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Scientific Research Applications

1-(2,3,4-Trihydroxyphenyl)butan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,3,4-trihydroxyphenyl)butan-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the butanone moiety can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 1-(2,4,5-Trihydroxyphenyl)butan-1-one
  • 1-(2,3,5-Trihydroxyphenyl)butan-1-one

Comparison: 1-(2,3,4-Trihydroxyphenyl)butan-1-one is unique due to the specific arrangement of hydroxyl groups on the phenyl ring. This arrangement can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds .

Properties

CAS No.

2437-61-8

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

1-(2,3,4-trihydroxyphenyl)butan-1-one

InChI

InChI=1S/C10H12O4/c1-2-3-7(11)6-4-5-8(12)10(14)9(6)13/h4-5,12-14H,2-3H2,1H3

InChI Key

FJTVDEATKNGOFK-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=C(C(=C(C=C1)O)O)O

Origin of Product

United States

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